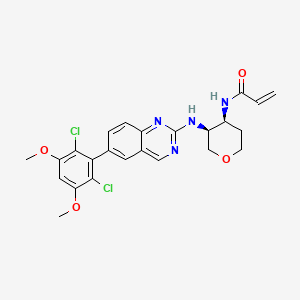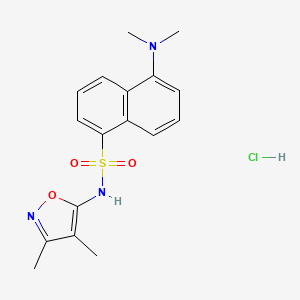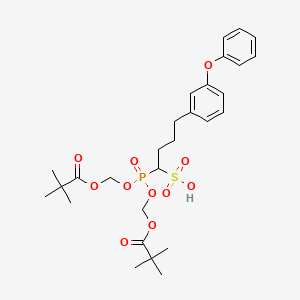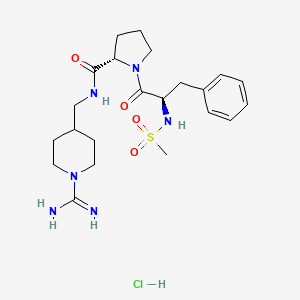![molecular formula C29H26N2O5 B606280 Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]- CAS No. 1257213-50-5](/img/structure/B606280.png)
Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-
Overview
Description
Cyclopropanecarboxylic acid is an aliphatic cycloalkyl carboxylic acid used in the preparation of amino acids and other biologically active compounds . It has a molecular weight of 86.0892 .
Synthesis Analysis
The synthesis of similar compounds involves the formation of cyclopropane in the presence of benzyl alcohol and LiN (SiMe3)2 . Purification by silica gel chromatography gives the pure compound .Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylic acid includes a three-membered ring of carbon atoms, with one of the carbons also bonded to a carboxyl group .Chemical Reactions Analysis
The chemical reactions of cyclopropanecarboxylic acid and similar compounds often involve the formation of cyclopropane .Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acid is a liquid at room temperature, with a refractive index of 1.438 . It has a boiling point of 182-184 °C and a melting point of 14-17 °C . The density is 1.081 g/mL at 25 °C .Scientific Research Applications
Neuroprotection against Ischemic Stroke
BMS-986020 has been studied for its neuroprotective effects against ischemic stroke. It acts as a selective lysophosphatidic acid receptor 1 (LPA1) antagonist. In a mouse model with transient middle cerebral artery occlusion (tMCAO), BMS-986020 administration immediately after reperfusion significantly attenuated acute brain injuries, including brain infarction, neurological deficits, and cell apoptosis. Notably, it also provided long-term neuroprotection by enhancing neurogenesis and angiogenesis in injured brains .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
In patients with IPF, a debilitating lung disease, BMS-986020 has shown promise as an antifibrotic agent. A phase 2 trial indicated that treatment with BMS-986020 significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared to placebo. The compound also reduced serum extracellular matrix (ECM)-neoepitope biomarker levels, which are associated with IPF prognosis, and inhibited LPA1-induced fibrogenesis in vitro .
Mechanism of Action
Target of Action
The primary target of BMS-986020 is the lysophosphatidic acid receptor 1 (LPA 1). This receptor plays a crucial role in binding the signaling molecule lysophosphatidic acid . Lysophosphatidic acid is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion .
Mode of Action
BMS-986020 acts by selectively inhibiting the LPA 1 receptor . This inhibition disrupts the binding of lysophosphatidic acid to the LPA 1 receptor, thereby interfering with the downstream signaling pathways .
Biochemical Pathways
The inhibition of the LPA 1 receptor by BMS-986020 affects the extracellular matrix (ECM) composition, resulting in changes to fibroblast activation and migration into the interstitium, collagen accumulation, and stiffening of the lung tissue . This leads to a reduction in fibrogenesis, a process that is crucial in the development of fibrotic diseases .
Pharmacokinetics
It is known that bms-986020 is administered twice daily and has shown significant effects in patients with idiopathic pulmonary fibrosis over a period of 26 weeks . In vitro, BMS-986020 has been found to inhibit bile acid and phospholipid transporters, which may reduce bile acid and phospholipid efflux, and alter bile composition and flow .
Result of Action
The action of BMS-986020 leads to a significant decrease in the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo in patients with idiopathic pulmonary fibrosis . It also reduces serum ECM-neoepitope biomarkers, which were previously associated with the prognosis of idiopathic pulmonary fibrosis .
Safety and Hazards
properties
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]- | |
CAS RN |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide](/img/structure/B606210.png)
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)




